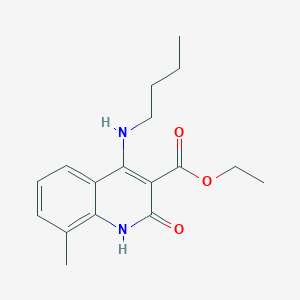

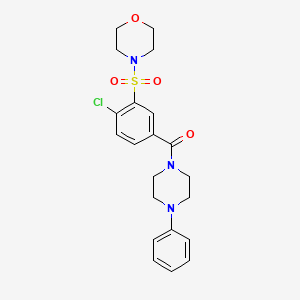

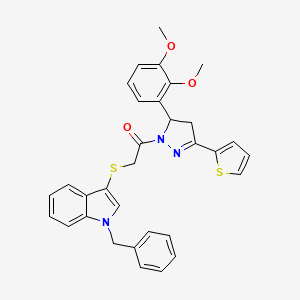

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(butylamino)benzoate is an ethyl ester of 4-(butylamino)benzoic acid . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular formula for ethyl 4-(butylamino)benzoate is C13H19NO2 . The average mass is 221.296 Da and the monoisotopic mass is 221.141586 Da .Physical And Chemical Properties Analysis

Ethyl 4-(butylamino)benzoate is a solid at 20 degrees Celsius . It has a melting point of 69.0 to 72.0 °C and a boiling point of 220 °C/2 mmHg .科学的研究の応用

Synthetic Methods and Potential Applications

Dye Synthesis for Liquid Crystal Displays : Quinoline derivatives have been synthesized for potential applications in liquid crystal displays (LCDs). For instance, the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates was reported, demonstrating their suitability as dyes for LCDs due to their good orientation parameter in nematic liquid crystal, indicating a high potential for application in display technologies (Bojinov & Grabchev, 2003).

Anticancer Activity and EGFR-TK Inhibition : Research into quinoxaline derivatives, closely related to quinoline compounds, has shown significant anticancer activity and EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) inhibition. Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates demonstrated noteworthy anti-proliferative effects against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Ahmed et al., 2020).

Antituberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity. Some derivatives showed promising activity against tuberculosis, including strains resistant to conventional drugs, indicating the potential of quinoline derivatives in developing new antituberculosis agents (Jaso et al., 2005).

Neuroprotection and Calcium Signal Blocking : The synthesis of ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates has been explored for their ability to inhibit acetylcholinesterase, mitigate calcium signals triggered by high potassium, and protect against neuronal death due to calcium overloading and free radicals. These findings suggest potential applications in neuroprotection and the treatment of neurodegenerative diseases (Marco-Contelles et al., 2006).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(butylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-4-6-10-18-15-12-9-7-8-11(3)14(12)19-16(20)13(15)17(21)22-5-2/h7-9H,4-6,10H2,1-3H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVOIUNRNRBVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=O)NC2=C(C=CC=C21)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)

![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2823516.png)

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)